molecular formula C11H11ClN2O2 B8219966 2-(1H-imidazol-1-yl)-2-phenylacetic acid hydrochloride

2-(1H-imidazol-1-yl)-2-phenylacetic acid hydrochloride

Cat. No.: B8219966
M. Wt: 238.67 g/mol
InChI Key: RCBYCLJRTRSVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-imidazol-1-yl)-2-phenylacetic acid hydrochloride is a compound that features an imidazole ring and a phenylacetic acid moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-1-yl)-2-phenylacetic acid hydrochloride typically involves the reaction of imidazole with phenylacetic acid under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the imidazole ring. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or nickel complexes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-imidazol-1-yl)-2-phenylacetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives .

Scientific Research Applications

2-(1H-imidazol-1-yl)-2-phenylacetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

  • 2-(1H-imidazol-1-yl)acetic acid hydrochloride
  • 2-(1H-imidazol-1-yl)-1-phenylethanamine dihydrochloride hydrate

Comparison: Compared to similar compounds, 2-(1H-imidazol-1-yl)-2-phenylacetic acid hydrochloride is unique due to the presence of both an imidazole ring and a phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the phenyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

IUPAC Name

2-imidazol-1-yl-2-phenylacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c14-11(15)10(13-7-6-12-8-13)9-4-2-1-3-5-9;/h1-8,10H,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBYCLJRTRSVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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